S-(2-Propanamidoethyl) propanethioate
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Overview
Description
Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester is a chemical compound with the molecular formula C8H15NO2S It is known for its unique structure, which includes a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester typically involves the reaction of propanethioic acid with an appropriate amine and esterification agent. One common method includes the use of a carboxylic acid derivative and an amine under controlled conditions to form the desired ester. The reaction conditions often require the use of a catalyst, such as a mineral acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester .
Chemical Reactions Analysis
Types of Reactions
Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.
Biology: This compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester involves its interaction with specific molecular targets and pathways. The thioester group is reactive and can participate in various biochemical reactions, including acyl transfer and thiol-disulfide exchange. These interactions can affect enzyme activity and cellular processes, making this compound of interest in both basic and applied research .
Comparison with Similar Compounds
Similar Compounds
Propanethioic acid, S-(2-methylpropyl) ester: This compound has a similar thioester structure but with a different alkyl group.
Propanethioic acid, 2,2-dimethyl-, S-[2-[[(2R)-2-(acetylamino)-3-mercapto-1-oxopropyl]amino]ethyl] ester: Another related compound with additional functional groups that confer different properties.
Uniqueness
Propanethioic acid, S-[2-[(1-oxopropyl)amino]ethyl] ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical and biochemical reactions. Its versatility and reactivity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
89436-29-3 |
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Molecular Formula |
C8H15NO2S |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
S-[2-(propanoylamino)ethyl] propanethioate |
InChI |
InChI=1S/C8H15NO2S/c1-3-7(10)9-5-6-12-8(11)4-2/h3-6H2,1-2H3,(H,9,10) |
InChI Key |
YJYCYAISSKFKFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCSC(=O)CC |
Origin of Product |
United States |
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